molecular formula C14H17Cl2NO3 B13892472 Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate

Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate

Cat. No.: B13892472
M. Wt: 318.2 g/mol
InChI Key: WABOWPMFFNCTIQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H17Cl2NO3 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2,3-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions and reagents are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can modify the functional groups on the azetidine ring.

Scientific Research Applications

Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and dichlorophenoxy group. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2,5-dichlorophenoxy)azetidine-1-carboxylate
  • Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate is unique due to the specific positioning of the dichlorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

tert-butyl 3-(2,3-dichlorophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(18)17-7-9(8-17)19-11-6-4-5-10(15)12(11)16/h4-6,9H,7-8H2,1-3H3

InChI Key

WABOWPMFFNCTIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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